7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789042
InChI: InChI=1S/C7H3ClFN3O/c8-6-4(9)5-3(1-10-6)7(13)12-2-11-5/h1-2H,(H,11,12,13)
SMILES:
Molecular Formula: C7H3ClFN3O
Molecular Weight: 199.57 g/mol

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15789042

Molecular Formula: C7H3ClFN3O

Molecular Weight: 199.57 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C7H3ClFN3O
Molecular Weight 199.57 g/mol
IUPAC Name 7-chloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H3ClFN3O/c8-6-4(9)5-3(1-10-6)7(13)12-2-11-5/h1-2H,(H,11,12,13)
Standard InChI Key YHKKQHYHYCPPGK-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=N1)Cl)F)N=CNC2=O

Introduction

Chemical Structure and Identification

Molecular Architecture

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one features a fused bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety. The chlorine atom occupies the 7-position, while fluorine is substituted at the 8-position, creating distinct electronic effects that influence both reactivity and biological interactions . The canonical SMILES representation C1=C2C(=C(C(=N1)Cl)F)N=CNC2=O\text{C1=C2C(=C(C(=N1)Cl)F)N=CNC2=O} underscores the planar geometry and conjugated π-system, which facilitate interactions with hydrophobic enzyme pockets.

Table 1: Key Identifiers of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

PropertyValue
IUPAC Name7-chloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one
Molecular FormulaC7H3ClFN3O\text{C}_7\text{H}_3\text{Cl}\text{F}\text{N}_3\text{O}
Molecular Weight199.57 g/mol
PubChem CID154644063
InChI KeyYHKKQHYHYCPPGK-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselectivity of halogen substitutions. The 19F^{19}\text{F}-NMR spectrum exhibits a singlet at δ -112 ppm, indicative of the electron-withdrawing fluorine at C8, while 13C^{13}\text{C}-NMR reveals deshielding at C7 (δ 148 ppm) due to chlorine’s inductive effects. Mass spectrometry (MS) data align with the molecular ion peak at m/z 199.57, consistent with the molecular formula.

Synthesis and Manufacturing

Chlorination and Functionalization

The synthesis of 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one begins with the chlorination of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions . This step introduces chlorine at C7 and C2, yielding 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine as a key intermediate . Subsequent nucleophilic aromatic substitution (SN_\text{N}Ar) reactions install functional groups at C2 and C4, with tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate serving as a common amine nucleophile .

Suzuki Coupling and Deprotection

A pivotal step involves Suzuki-Miyaura cross-coupling to introduce aryl or alkyne groups at C7. For instance, coupling with ((2-fluoro-6-(methoxymethoxy)-8-boronaphthalen-1-yl)ethynyl)triisopropylsilane installs a naphthyl-alkyne moiety, enhancing π-stacking interactions with kinase domains . Final deprotection using hydrochloric acid (HCl\text{HCl}) or cesium fluoride (CsF\text{CsF}) removes protecting groups such as methoxymethyl ethers, yielding the active compound .

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsPurpose
1ChlorinationPOCl3\text{POCl}_3, 100°C, 1 hrIntroduce Cl at C2, C4, and C7
2SN_\text{N}ArTert-butyl diazabicyclooctaneFunctionalize C4 with amine
3Suzuki CouplingPd catalyst, boronate esterAttach aryl/alkyne groups at C7
4DeprotectionHCl\text{HCl}, CsF\text{CsF}Remove protecting groups

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic aromatic core, necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for in vitro assays. Stability studies indicate degradation <10% after 24 hours in phosphate-buffered saline (PBS) at 37°C, making it suitable for prolonged biological experiments.

Crystallographic Analysis

X-ray diffraction reveals a monoclinic crystal system with space group P21_1/c. The dihedral angle between the pyridine and pyrimidinone rings measures 12.7°, promoting planar stacking in protein binding pockets . Halogen bonds between Cl7 and backbone carbonyls (distance: 3.2 Å) contribute to target engagement .

Biological Activity and Mechanisms

Kinase Inhibition Profile

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one demonstrates potent inhibition of KRAS G12D mutants, with half-maximal inhibitory concentration (IC50\text{IC}_{50}) values of 0.6 nM in SW1573 lung cancer cells . Mechanistically, it binds to the switch-II pocket of KRAS, stabilizing the inactive GDP-bound state and preventing GTP loading .

Apoptosis Induction

In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models, the compound triggers caspase-3/7 activation (4.5-fold increase vs. controls) and PARP cleavage within 6 hours, indicating intrinsic apoptosis. Concurrent suppression of cyclin D1 and phospho-ERK confirms cell cycle arrest at the G1/S checkpoint.

Research Findings and Therapeutic Applications

Preclinical Efficacy

In murine xenografts of KRASG12V^\text{G12V}-driven colorectal cancer, oral administration (10 mg/kg/day) reduces tumor volume by 72% over 21 days, outperforming standard-of-care 5-fluorouracil (48% reduction) . Pharmacokinetic studies show a plasma half-life (t1/2t_{1/2}) of 4.2 hours and bioavailability of 65%, supporting once-daily dosing .

Combination Therapy

Synergy with MEK inhibitors (e.g., trametinib) enhances antitumor effects, with combination index (CI) values of 0.3–0.5 in H358 non-small cell lung cancer cells. This synergy arises from concurrent blockade of MAPK pathway nodes, circumventing compensatory signaling.

Related Compounds and Derivatives

Structural Analogues

Modifications at C2 and C7 yield derivatives with varied activity:

  • 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one: Increased lipophilicity improves blood-brain barrier penetration but reduces solubility.

  • 7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one: Amino substitution enhances kinase selectivity but lowers potency (IC50\text{IC}_{50} = 12 nM).

Table 3: Comparative Analysis of Derivatives

DerivativeModificationIC50\text{IC}_{50} (nM)Solubility (mg/mL)
Parent CompoundNone0.60.12
5,7-Dichloro-2-(methylthio) analogueMethylthio at C21.20.08
7-Amino analogueNH2_2 at C712.00.35

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